N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCYEYHADVEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Chemischer Reaktionen
WAY-313309 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
WAY-313309 entfaltet seine Wirkung durch die Hemmung von spannungsgesteuerten Natriumkanälen. Diese Kanäle sind für die Erzeugung und Weiterleitung von Aktionspotenzialen in Neuronen unerlässlich. Durch die Blockierung dieser Kanäle kann WAY-313309 die neuronale Erregbarkeit modulieren und das Auftreten abnormaler elektrischer Aktivität reduzieren, die mit verschiedenen neurologischen Erkrankungen verbunden ist.
Wirkmechanismus
WAY-313309 exerts its effects by inhibiting voltage-gated sodium channels. These channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, WAY-313309 can modulate neuronal excitability and reduce the occurrence of abnormal electrical activity associated with various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data
Comparative Reactivity and Stability
- Sulfonamide Stability : The 4,6-dimethylpyrimidin-2-yl group in the target compound enhances sulfonamide stability compared to analogs with methylpyrimidine (e.g., 8 ), as electron-donating methyl groups reduce hydrolysis susceptibility .
- Side-Chain Reactivity: The o-tolyloxy group’s ortho-methyl steric hindrance may reduce metabolic degradation compared to unsubstituted phenoxy analogs .
Vorbereitungsmethoden
Chemische Reaktionsanalyse
WAY-313309 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann.
Biologische Aktivität
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide, identified by its CAS number 328027-12-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. The compound features a pyrimidine ring, a sulfamoyl group, and an o-tolyloxy acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 328027-12-9 |
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 426.49 g/mol |
| Purity | >98% (typical) |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound shows promising inhibitory effects on certain enzymes involved in disease pathways, particularly those related to cancer and viral infections.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus, showing binding affinities comparable to established antiviral drugs like Nirmatrelvir .
Antiviral Efficacy
Recent research has highlighted the antiviral potential of compounds related to this compound. A study demonstrated that similar structures exhibit significant binding affinities to the SARS-CoV-2 Mpro enzyme with binding energies ranging from -7.33 kcal/mol to -6.54 kcal/mol .
Cancer Research
In vitro studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways that regulate cell cycle progression and apoptosis .
Case Study 1: Inhibition of Viral Replication
A derivative of the compound was tested for its ability to inhibit viral replication in human cell lines infected with SARS-CoV-2. The results showed a dose-dependent reduction in viral load, with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antitumor Activity
In another study focusing on cancer therapy, the compound was evaluated against breast cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
